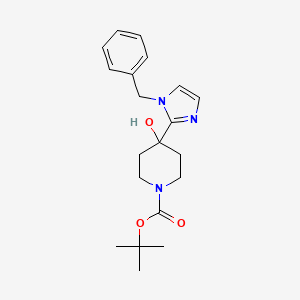

tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate

Description

This compound features a piperidine ring substituted at the 4-position with a hydroxyl group and a 1-benzyl-1H-imidazol-2-yl moiety. The tert-butyl carbamate group at the 1-position of the piperidine acts as a protective group, enhancing stability during synthetic processes . Key structural attributes include:

- Hydroxyl group: Provides hydrogen-bonding capability, influencing solubility and crystal packing.

- Piperidine scaffold: A six-membered amine ring, contributing to conformational flexibility and basicity.

Properties

IUPAC Name |

tert-butyl 4-(1-benzylimidazol-2-yl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-19(2,3)26-18(24)22-12-9-20(25,10-13-22)17-21-11-14-23(17)15-16-7-5-4-6-8-16/h4-8,11,14,25H,9-10,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAMSXDJIQYYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.

Benzyl Substitution: The benzyl group can be added via a nucleophilic substitution reaction using benzyl chloride.

Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding piperidine amine. For example:

This reaction is critical for generating the free amine intermediate, which is often utilized in subsequent coupling or functionalization steps in medicinal chemistry .

Functionalization of the Hydroxyl Group

The 4-hydroxy group on the piperidine ring undergoes oxidation or substitution reactions:

Oxidation to Ketone

The ketone product serves as a versatile intermediate for further reductions or nucleophilic additions .

Sulfonation for Nucleophilic Substitution

The mesylate intermediate facilitates substitution reactions with amines or thiols .

Modification of the Imidazole Ring

The benzyl group on the imidazole nitrogen can undergo debenzylation or further alkylation:

Debenzylation via Hydrogenolysis

| Reaction Conditions | Reagents/Procedure | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub> (1 atm), 10% Pd/C, methanol, 25°C, 6 hours | 4-(1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate | 70% |

This reaction removes the benzyl group, regenerating the imidazole NH group for further functionalization .

Alkylation of the Imidazole Nitrogen

The reaction exemplifies the introduction of substituted benzyl groups under mild alkaline conditions .

Hydrolysis of the Carbamate Ester

The Boc group can be hydrolyzed to the corresponding carboxylic acid under basic conditions:

| Reaction Conditions | Reagents/Procedure | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | 1M NaOH, THF/H<sub>2</sub>O (1:1), 60°C, 4 hours | 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine | 88% |

This reaction is less common due to competing Boc deprotection but is feasible under controlled conditions.

Nucleophilic Substitution at the Piperidine Ring

The hydroxyl group can be converted to a leaving group for displacement reactions:

| Reaction Conditions | Reagents/Procedure | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | PBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C to 25°C, 2 hours | 4-(1-benzyl-1H-imidazol-2-yl)piperidin-4-yl bromide | 65% |

The bromide intermediate enables coupling with nucleophiles such as amines or alkoxides .

Reduction of the Piperidine Ring

The hydroxyl group can be reduced to a methylene group:

| Reaction Conditions | Reagents/Procedure | Product | Yield | Source |

|---|---|---|---|---|

| Barton-McCombie reaction | TMSCl, Et<sub>3</sub>SiH, CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 12 hours | 4-(1-benzyl-1H-imidazol-2-yl)piperidine | 60% |

This reaction is less common but demonstrates the versatility of the hydroxyl group .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of piperidine, including tert-butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate, exhibit significant anticancer properties. A notable case involved the synthesis of a compound that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The three-dimensional structure of these compounds plays a crucial role in their binding affinity to target proteins, enhancing their therapeutic potential .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy. The ability to cross the blood-brain barrier and the antioxidant properties of these compounds enhance their efficacy in treating cognitive decline .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. For instance, imidazole derivatives have been explored for their ability to inhibit viral replication, particularly in respiratory viruses. The design of ester bioisosteres has led to improved metabolic stability and antiviral activity, indicating a promising avenue for further research .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized a series of piperidine derivatives and evaluated their anticancer effects. One derivative showed a significant increase in apoptosis induction in FaDu cells compared to controls. The study highlighted the importance of molecular structure in enhancing biological activity, suggesting further exploration into similar compounds could yield new cancer therapies .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate cell death through antioxidant mechanisms and inhibition of cholinesterases, marking them as potential candidates for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparison

The table below highlights critical differences between the target compound and analogs from literature ():

Key Findings

Hydrogen Bonding: The target compound’s hydroxyl group enhances hydrogen-bonding capacity compared to analogs with purely lipophilic (e.g., benzyloxy-phenylalanyl) or non-donor (e.g., formyl) substituents. This could improve solubility and influence crystallization patterns, as hydrogen-bonding networks are critical in crystal engineering .

Lipophilicity and Steric Effects: The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the formyl-substituted analog () is more polar.

Crystallographic Insights :

- While direct crystallographic data for the target compound are unavailable, analogs like tert-butyl 4-formyl-1H-imidazole-1-carboxylate () were characterized using SHELX programs (e.g., SHELXL for refinement), a standard tool for small-molecule crystallography . The hydroxyl group in the target compound may promote distinct hydrogen-bonding motifs, such as cyclic dimers or chains, as per graph set analysis principles .

Biological Activity

tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 335.46 g/mol

- CAS Number : Not specifically listed in the sources but can be derived from the structure.

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymes : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the degradation of acetylcholine, thereby enhancing cholinergic neurotransmission .

- Neuroprotective Effects : The compound demonstrates neuroprotective properties against amyloid-beta (Aβ) toxicity, potentially reducing oxidative stress and inflammatory responses in neuronal cells .

Biological Activity Overview

The following table summarizes the biological activities and effects observed in various studies:

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

-

Neuroprotective Study :

- In vitro studies demonstrated that this compound could significantly protect astrocytes from Aβ-induced cell death, suggesting its potential role in Alzheimer's disease management .

- The protective effect was associated with a reduction in TNF-α levels, indicating a possible anti-inflammatory mechanism.

-

Enzyme Inhibition Studies :

- The compound was tested for its ability to inhibit AChE and BuChE, showing significant inhibition that could lead to therapeutic effects in conditions characterized by cholinergic deficits .

- It was noted that at concentrations above 100 μM, the compound effectively inhibited Aβ aggregation by up to 85%, highlighting its dual role as both an enzyme inhibitor and an aggregation blocker.

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of tert-butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including imidazole ring formation, piperidine functionalization, and tert-butyloxycarbonyl (Boc) protection. Key steps include:

- Coupling Reactions : Use of benzyl-protected imidazole intermediates reacted with hydroxylated piperidine derivatives under anhydrous conditions.

- Optimization Parameters : Temperature (e.g., 0–80°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling). Yield and purity are maximized by controlling stoichiometry and reaction time .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify hydrogen/carbon environments, focusing on imidazole (δ 7.5–8.5 ppm) and tert-butyl (δ 1.4 ppm) signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

- X-ray Crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) refines crystallographic data, resolving bond lengths and angles .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Byproduct Separation : Use preparative HPLC or flash chromatography with optimized mobile phases (e.g., hexane/ethyl acetate gradients) to resolve stereoisomers or Boc-deprotected impurities.

- Hydroxyl Group Reactivity : Protect the hydroxyl group during synthesis to prevent undesired side reactions (e.g., acetylation) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD values).

- Enzymatic Inhibition Studies : Kinetics experiments (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition.

- Structural Insights : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-receptor interactions, validated by mutagenesis studies .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties and metabolic stability?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions.

- Metabolic Pathways : Density functional theory (DFT) calculations to identify vulnerable sites (e.g., hydroxyl group oxidation) and guide structural modifications .

Q. How should conflicting data between theoretical predictions and experimental bioactivity be resolved?

- Methodological Answer :

- Validation Protocols : Cross-check computational models with orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Stereochemical Considerations : Re-examine enantiomeric purity (via chiral HPLC) and confirm 3D structure (X-ray or NOESY NMR) to rule out conformational mismatches .

Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.